molecular formula C12H18N4O2 B8234508 Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane CAS No. 13423-47-7

Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Cat. No.: B8234508
CAS No.: 13423-47-7
M. Wt: 250.30 g/mol
InChI Key: CIMLIXQVXBAFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can be achieved through a multi-step process involving the preparation of each component followed by their combination. The synthesis of benzene-1,3-diol typically involves the hydroxylation of benzene using catalysts such as iron or copper. The synthesis of 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in benzene-1,3-diol can be oxidized to form quinones.

    Reduction: The nitrogen atoms in 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can undergo reduction to form amines.

    Substitution: The aromatic ring in benzene-1,3-diol can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrogen-containing compounds.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in benzene-1,3-diol can form hydrogen bonds with active sites of enzymes, while the nitrogen atoms in 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can interact with nucleophilic centers in biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diol:

    Benzene-1,4-diol:

    1,3,5,7-Tetrazatricyclo[3.3.1.13,7]decane: The nitrogen-containing polycyclic compound without the benzene-1,3-diol component.

Uniqueness

Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the combination of aromatic hydroxyl groups and a nitrogen-containing polycyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.C6H6O2/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-5-2-1-3-6(8)4-5/h1-6H2;1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLIXQVXBAFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-59-0
Details Compound: 1,3-Benzenediol, polymer with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane
Record name 1,3-Benzenediol, polymer with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065447
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17736-40-2, 13423-47-7
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17736-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.